![molecular formula C21H24N6O4S B2916486 Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852376-20-6](/img/structure/B2916486.png)
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The characterization is done using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including structures similar to the mentioned compound, was explored to identify their antimicrobial activities. Compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Biological Activities Evaluation
Another study involved the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, such as 1,3-oxazol(idin)e and 1,3,4-thiadiazole, to investigate their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good-moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities, highlighting their potential in therapeutic applications (Başoğlu et al., 2013).
Discovery and Development for Prostate Cancer Treatment
The discovery of a small-molecule androgen receptor downregulator, AZD3514, involved modifications to the structure of related compounds to address specific issues and enhance properties for clinical application. This development process underscores the importance of such compounds in advancing treatments for conditions like castrate-resistant prostate cancer (Bradbury et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with their active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Triazole compounds, which are part of the structure of this compound, are known to have good bioavailability and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Future Directions
The future directions in the research of these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The aim is to develop these novel scaffolds of triazole-pyrimidine-based compounds as potential therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-3-31-21(29)26-12-10-25(11-13-26)19(28)14-32-18-9-8-17-22-23-20(27(17)24-18)15-4-6-16(30-2)7-5-15/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNWOYRPPGFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.